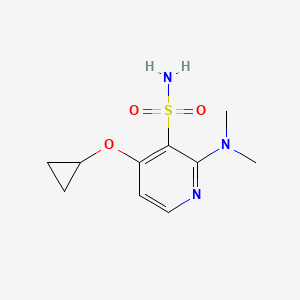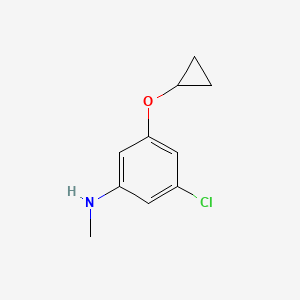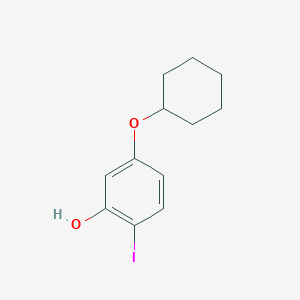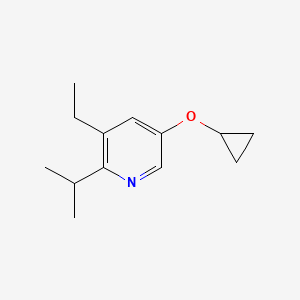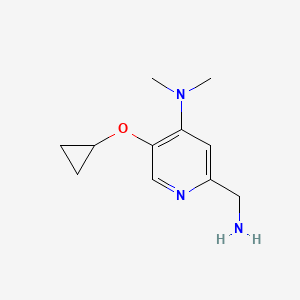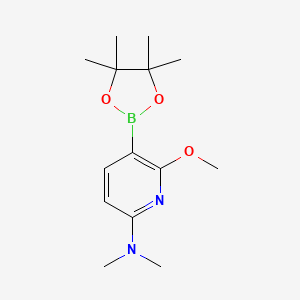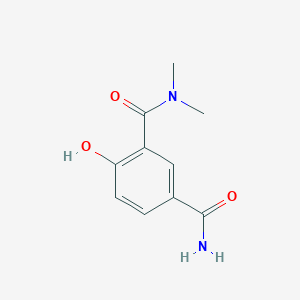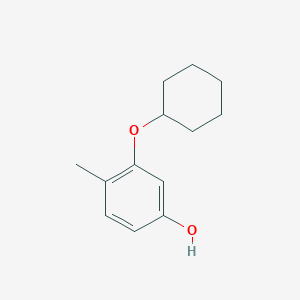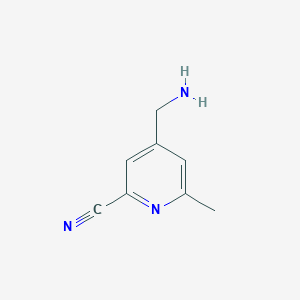
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is an organic compound with a pyridine ring substituted with an aminomethyl group at the 4-position, a methyl group at the 6-position, and a cyano group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the alkylation of 4-(aminomethyl)pyridine with a suitable alkylating agent under basic conditions. Another method includes the cyclization of appropriate precursors under specific reaction conditions to form the desired pyridine ring with the required substituents.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the cyano and methyl groups.
4-(Aminomethyl)benzoic acid: Contains a benzene ring instead of a pyridine ring.
4-(Aminomethyl)indole: Contains an indole ring instead of a pyridine ring.
Uniqueness
4-(Aminomethyl)-6-methylpyridine-2-carbonitrile is unique due to the presence of both the cyano and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
4-(aminomethyl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-2-7(4-9)3-8(5-10)11-6/h2-3H,4,9H2,1H3 |
InChIキー |
QYZIIQHSKJPQFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C#N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



